1-(Piperazin-1-yl)butan-2-one
Description
1-(Piperazin-1-yl)butan-2-one (CAS: 1479503-03-1) is a piperazine derivative characterized by a ketone group at the second carbon of a butanone chain, linked to the nitrogen atom of the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-piperazin-1-ylbutan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 |
InChI Key |
QEUGBTFNWDNEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)butan-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives .
Scientific Research Applications
1-(Piperazin-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Relevance
Arylpiperazine Derivatives with Thiophene Substituents
- 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1): Structure: Incorporates a trifluoromethylphenyl group on the piperazine ring and a thiophene substituent on the butanone chain. Synthesis: Prepared via nucleophilic substitution and hydrogenation steps, with yields ranging from 35% to 90% depending on substituents . Application: Explored for CNS-targeted activity due to the electron-withdrawing trifluoromethyl group enhancing receptor binding .
- 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38/RTC162): Structure: Features a phenyl group on the piperazine nitrogen. Activity: Demonstrates improved solubility compared to RTC1, attributed to the non-polar phenyl group .
Nitro- and Amino-Substituted Analogues
- 1-(4-(4-Nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK39): Synthesis: Involves nitro reduction using PtO₂/H₂, yielding 1-(4-(4-aminophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK70) at 35% yield . Significance: The amino group enhances metabolic stability, making MK70 a candidate for prolonged therapeutic effects .
Heterocyclic Analogues
- 3-(Pyridin-2-yl)piperazin-2-one: Structure: Replaces the butanone chain with a pyridine-linked piperazinone ring. Properties: Classified as a low-hazard laboratory chemical, contrasting with the reactive ketone group in 1-(Piperazin-1-yl)butan-2-one . Application: Primarily used in academic research without reported pharmacological activity .
1-(Pyridin-2-yl)butan-2-one :
- Structure : Substitutes piperazine with a pyridine ring.
- Applications : Utilized in agrochemicals as a pesticide intermediate and studied for neuroprotective properties .
Biological Activity
1-(Piperazin-1-yl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects on cancer cells, antimicrobial properties, and receptor interactions.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its versatility in drug design. The presence of a butan-2-one moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties, primarily through its interaction with the MDM2-p53 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein, and compounds that inhibit this interaction can lead to increased p53 levels, resulting in cell cycle arrest and apoptosis in cancer cells.
The mechanism involves the following steps:
- Inhibition of MDM2 : By preventing MDM2 from binding to p53, the compound allows for the accumulation of p53.
- Induction of Apoptosis : Increased p53 levels lead to the transcription of genes involved in apoptosis, such as p21.
- Cell Cycle Arrest : Cells are arrested in the G1 and G2 phases, inhibiting proliferation.
In vitro studies have shown that this compound demonstrates potent antiproliferative activity against wild-type p53 cancer cells while being less effective against mutant p53 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-negative bacteria. In a qualitative screening study involving various bacterial strains, it was noted that:
- Inhibition Zones : The diameters of inhibition zones ranged from 14 mm to 32 mm for Gram-negative bacteria and from 8 mm to 23 mm for Gram-positive strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected compounds were assessed, revealing promising results against pathogens like Salmonella enteritidis and Pseudomonas aeruginosa .
Table: Antimicrobial Activity Summary
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 30 | 16 |
| S. aureus | 20 | 32 |
| P. aeruginosa | 25 | 64 |
| S. enteritidis | 28 | 16 |
Receptor Interactions
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological processes and is a target for antidepressant therapies.
Findings
Research indicates that derivatives of this compound show agonistic activity at the 5-HT1A receptor with an EC50 comparable to serotonin itself. This suggests potential applications in treating mood disorders and anxiety .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives similar to this compound in clinical settings:
- Case Study A : A patient with resistant cancer showed significant tumor reduction after treatment with an MDM2 antagonist derived from piperazine.
- Case Study B : Infections caused by multi-drug resistant bacteria were effectively managed using formulations containing piperazine derivatives, highlighting their role as potential alternatives in antibiotic therapy.
Q & A
What are the recommended safety protocols for handling 1-(Piperazin-1-yl)butan-2-one in laboratory settings?
Basic Question
Researchers should adopt the following safety measures:
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
- Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps .
- Spill Management: Contain spills using inert materials (e.g., sand) and avoid releasing the compound into drains. Collect waste in sealed containers for licensed disposal .
- Storage: Keep containers tightly closed in a dry, well-ventilated area, away from ignition sources .
How can researchers design experiments to assess the biological activity of this compound?
Advanced Question
Experimental Design Framework (PICO/FINER):
- PICO: Define the Population (e.g., specific cell lines or enzyme targets), Intervention (compound concentration ranges), Comparison (positive/negative controls), and Outcomes (e.g., IC₅₀ values, cytotoxicity) .
- FINER Criteria: Ensure studies are Feasible (resource availability), Novel (address gaps in piperazine-derivative pharmacology), and Ethical (use validated animal/cell models) .
- Methodology: Reference protocols for analogous compounds, such as in vitro anti-inflammatory assays (e.g., nitric oxide inhibition) or in vivo analgesic models .
What are the common challenges in synthesizing this compound, and how can they be mitigated?
Basic to Intermediate Question
Key Challenges and Solutions:
- Byproduct Formation: Competitive reactions during piperazine alkylation may yield undesired isomers. Mitigate via controlled reaction temperatures (0–5°C) and slow reagent addition .
- Purification Issues: Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization to isolate the target compound .
- Yield Optimization: Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of piperazine) to drive completion .
What advanced spectroscopic techniques are suitable for characterizing the structural purity of this compound?
Advanced Question
Structural Validation Methods:
- X-ray Crystallography: Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for related piperazine derivatives .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify proton environments (e.g., ketone carbonyl at ~200–210 ppm in ¹³C NMR) and assess purity .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out contaminants .
How should researchers address discrepancies in pharmacological data obtained from different experimental models?
Advanced Question
Data Contradiction Analysis:
- Model Selection Bias: Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent behavioral assays) systems to identify species-specific effects .
- Dose-Response Validation: Replicate experiments with standardized concentrations and controls (e.g., reference drugs like indomethacin for anti-inflammatory assays) .
- Statistical Rigor: Apply ANOVA or non-parametric tests to assess variability. Report confidence intervals and effect sizes .
What are the ecological disposal considerations for this compound waste?
Basic Question
Waste Management Protocol:
- Contaminated Materials: Collect spills or unused compound in sealed containers labeled as "hazardous waste."
- Licensed Disposal: Partner with certified waste management services to incinerate or chemically neutralize the compound, adhering to local regulations .
- Environmental Precautions: Avoid release into waterways due to potential bioaccumulation risks (data gaps require precautionary measures) .
How can computational modeling enhance the understanding of this compound’s reactivity?
Advanced Question
Computational Strategies:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for derivatization .
- Molecular Docking: Simulate binding interactions with biological targets (e.g., kinases or GPCRs) to guide structure-activity relationship (SAR) studies .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
What structural analogs of this compound have demonstrated notable pharmacological activity?
Intermediate Question
Relevant Analogs and Activities:
- 7-Chloro-4-(Piperazin-1-yl) Quinoline: Exhibits anti-inflammatory and analgesic effects via nitric oxide modulation .
- 1-(4-Fluorobenzyl)piperazine Derivatives: Act as tyrosine kinase inhibitors in cancer research .
- Piperazine-Acetylated Compounds: Show antifungal and antibacterial properties due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
